AZ-Ghs-22
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ-Ghs-22 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
AZ-Ghs-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
AZ-Ghs-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ghrelin receptor and its signaling pathways.
Biology: Investigated for its effects on food intake, body weight regulation, and metabolic processes.
Medicine: Potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting the ghrelin receptor
Mechanism of Action
AZ-Ghs-22 exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) and acting as an inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in food intake and modulation of metabolic processes. The molecular targets and pathways involved include the ghrelin receptor signaling pathway, which plays a crucial role in regulating appetite and energy balance .
Comparison with Similar Compounds
Similar Compounds
AZ-Ghs-38: A CNS penetrant inverse agonist of GHS-R1a with similar binding affinity.
Uniqueness
AZ-Ghs-22 is unique due to its non-CNS penetrant property, making it suitable for targeting peripheral ghrelin receptors without affecting central nervous system functions. This characteristic differentiates it from other similar compounds like AZ-Ghs-38, which can penetrate the CNS .
Properties
IUPAC Name |
2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFQFKFKWKWIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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